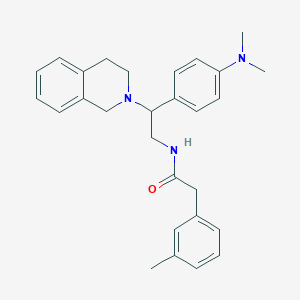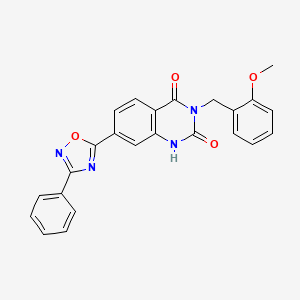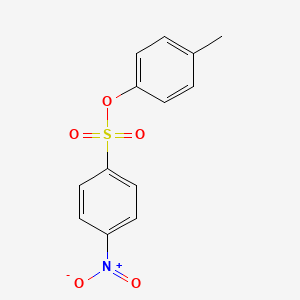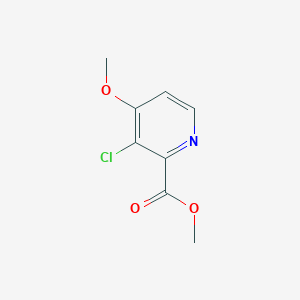![molecular formula C18H14Cl2N4S2 B2947528 1,4-Bis(4-chlorobenzo[d]thiazol-2-yl)piperazine CAS No. 863000-87-7](/img/structure/B2947528.png)
1,4-Bis(4-chlorobenzo[d]thiazol-2-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives . Another method involves the use of microwave irradiation without phosgene in good yields .Molecular Structure Analysis
The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure of the compound can be established based on spectral data and elemental analyses .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride . Another method involves the use of microwave irradiation without phosgene .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were analyzed based on their C, H, and N analysis . The compounds were characterized by 1H NMR, ESI-MS, and elemental analysis .Mécanisme D'action
Target of Action
Benzothiazole derivatives have been found to exhibit significant anti-inflammatory and analgesic activities . They are believed to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Mode of Action
Benzothiazole derivatives have been reported to inhibit cyclo-oxygenase (cox) pathways . Two isoforms of COX, COX-1 and COX-2, have been demonstrated in mammalian cells . COX-1 generates prostaglandins involved in gastrointestinal mucosal protection, while COX-2 generates prostaglandins mediating inflammation and pain .
Biochemical Pathways
Benzothiazole derivatives are believed to affect the metabolism of arachidonic acid to prostaglandins and leukotrienes, which is catalyzed by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . The inhibition of these pathways results in reduced inflammation and pain.
Pharmacokinetics
A related study on structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives evaluated their “drugability” according to lipinski’s rule of five (ro5) . Most of the compounds complied with RO5, suggesting good absorption and permeability properties .
Result of Action
Benzothiazole derivatives have been reported to exhibit significant anti-inflammatory and analgesic activities . They are believed to inhibit the biosynthesis of prostaglandins, reducing inflammation and pain .
Action Environment
It’s known that bacteria use quorum sensing pathways to respond to external factors such as nutrient availability and defense mechanisms . This suggests that environmental factors could potentially influence the action of benzothiazole derivatives.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Bis(4-chlorobenzo[d]thiazol-2-yl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, this compound has been found to exhibit potent anti-tumor activity in various cancer cell lines, making it a promising candidate for further research. However, there are also limitations to using this compound in lab experiments. It has been found to exhibit cytotoxicity in normal cells, which may limit its use in vivo. Furthermore, the exact mechanism of action of this compound is still being studied, which may limit its potential use in clinical settings.
Orientations Futures
There are several future directions for 1,4-Bis(4-chlorobenzo[d]thiazol-2-yl)piperazine research. One area of research is to further investigate the mechanism of action of this compound and its potential use in clinical settings. Additionally, researchers may explore the use of this compound in combination with other anti-cancer agents to enhance its anti-tumor activity. Furthermore, there may be potential for the use of this compound in the treatment of inflammatory diseases and infections, which warrants further investigation. Overall, this compound has shown promising results in scientific research and has the potential to be a valuable tool in the fight against cancer and other diseases.
Méthodes De Synthèse
The synthesis of 1,4-Bis(4-chlorobenzo[d]thiazol-2-yl)piperazine involves the reaction of 4-chlorobenzo[d]thiazol-2-amine with piperazine in the presence of a catalyst. The reaction is carried out under reflux in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
1,4-Bis(4-chlorobenzo[d]thiazol-2-yl)piperazine has been extensively studied for its potential use as an anti-cancer agent. It has been found to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to possess anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of inflammatory diseases and infections.
Propriétés
IUPAC Name |
4-chloro-2-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4S2/c19-11-3-1-5-13-15(11)21-17(25-13)23-7-9-24(10-8-23)18-22-16-12(20)4-2-6-14(16)26-18/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBSMVIZYKXWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C4=NC5=C(S4)C=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]urea](/img/structure/B2947449.png)

![1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2947452.png)
![N-Methyl-1-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2947453.png)
![N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2947457.png)


![4-Methyl-6-pyrrolidin-1-yl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2947462.png)

![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2947464.png)

